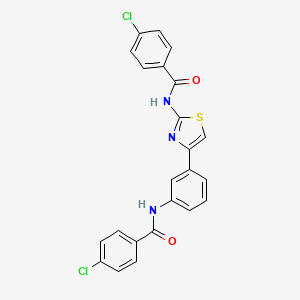
4-氯-N-(4-(3-(4-氯苯甲酰胺)苯基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their diverse biological activities . They have been synthesized as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are diverse due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
电聚合和电致变色性质
已合成与4-氯-N-(4-(3-(4-氯苯甲酰胺)苯基)噻唑-2-基)苯甲酰胺相关的电聚合单体,并研究了它们的电化学性质。这些单体表现出电致变色和荧光性质,使其适用于氧化还原活性和电致变色薄膜的开发。此类材料因其在电子显示器、智能窗户和储能设备中的潜在用途而受到关注(Hsiao & Wang, 2016)。
抗菌剂
已探索了4-氯-N-(4-(3-(4-氯苯甲酰胺)苯基)噻唑-2-基)苯甲酰胺的衍生物的抗菌性质。具体而言,噻唑衍生物已显示出对革兰氏阳性和革兰氏阴性菌株以及真菌株的有效活性。这表明它们在开发用于治疗感染的新抗菌剂中具有潜在用途(Bikobo et al., 2017)。
抗癌活性
已评估与4-氯-N-(4-(3-(4-氯苯甲酰胺)苯基)噻唑-2-基)苯甲酰胺在结构上相关的化合物的抗癌活性。一些衍生物对包括乳腺癌、肺癌、结肠癌和卵巢癌细胞在内的各种癌细胞系表现出中等到优异的抗癌活性。这突出了它们作为开发新抗癌疗法的先导的潜力(Ravinaik et al., 2021)。
荧光特性
已合成N-(5-苯基-1,3,4-噻二唑-2-基)苯甲酰胺衍生物及其BF2配合物,并研究了它们的光物理性质。这些化合物表现出大的斯托克斯位移、固态荧光和聚集诱导发射效应(AIEE),使其对荧光成像和分子探针的应用具有吸引力(Zhang et al., 2017)。
噻唑衍生物在治疗中的应用
噻唑衍生物,包括与4-氯-N-(4-(3-(4-氯苯甲酰胺)苯基)噻唑-2-基)苯甲酰胺相关的衍生物,已广泛用作抗菌剂、抗病毒剂和抗真菌剂。它们广泛的生物活性使它们成为药物开发的宝贵候选者,突出了噻唑类化合物在药物化学中的多功能性(Chawla, 2016)。
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that induces biological effects
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects .
生化分析
Biochemical Properties
4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound interacts with bacterial lipids, disrupting their biosynthesis and leading to bacterial cell death . Additionally, it has shown potential in inhibiting cancer cell proliferation by interacting with proteins involved in cell cycle regulation .
Cellular Effects
The effects of 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound has been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced cancer cell viability .
Molecular Mechanism
At the molecular level, 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways . The compound also interacts with DNA, leading to changes in gene expression and subsequent cellular effects . Additionally, it has been observed to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process leads to the formation of active metabolites that contribute to its biological activity . Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes . The localization of the compound within specific organelles, such as the mitochondria, further contributes to its pro-apoptotic effects .
属性
IUPAC Name |
4-chloro-N-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O2S/c24-17-8-4-14(5-9-17)21(29)26-19-3-1-2-16(12-19)20-13-31-23(27-20)28-22(30)15-6-10-18(25)11-7-15/h1-13H,(H,26,29)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBVIPQMQKPLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)
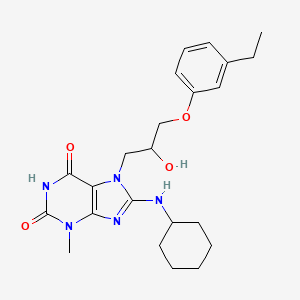
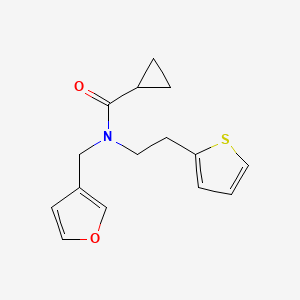

![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2562936.png)
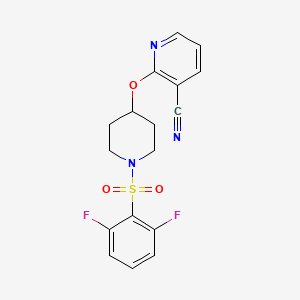
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
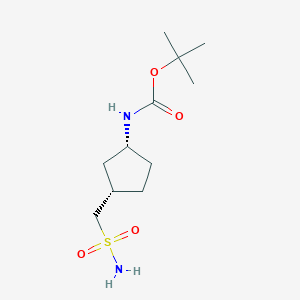
![3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)
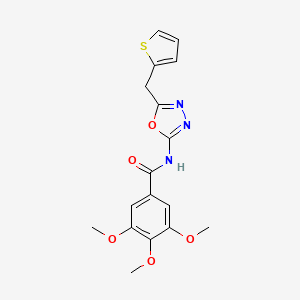
![3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2562945.png)
